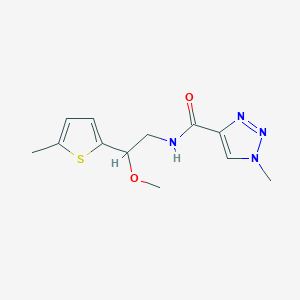
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the functional groups present. For example, the triazole ring could potentially be formed through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a carboxamide group, and a methylthiophene group would contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the triazole ring is known to participate in various chemical reactions. The carboxamide group could potentially undergo hydrolysis, and the methoxy group could be involved in ether cleavage reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds featuring the 1,2,4-triazole moiety, such as those studied by Bektaş et al. (2007), have been synthesized and found to possess antimicrobial activities against various microorganisms. This suggests potential applications in the development of new antimicrobial agents. The research highlights the importance of the triazole ring in mediating biological activity, implying that N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide could also be explored for its antimicrobial properties (Bektaş et al., 2007).
Antiviral and Antidepressant Potential
Research into triazole derivatives also extends into their potential antiviral and antidepressant applications. For instance, Larsen et al. (1999) synthesized triazenopyrazole derivatives showing moderate activity against HIV-1. Additionally, Mahesh et al. (2011) discovered that certain 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, exhibited significant antidepressant-like activity. This underscores the potential of triazole-containing compounds in the development of treatments for neurological disorders and infectious diseases (Larsen et al., 1999); (Mahesh et al., 2011).
Molecular Interactions and Stability
Further research by Ahmed et al. (2020) on triazole derivatives, including their synthesis and characterization, reveals the compound's ability to form stable molecular interactions, such as π-hole tetrel bonding. This type of interaction could be crucial in the design of novel materials or in the study of molecular recognition processes (Ahmed et al., 2020).
Fluorescence and Photophysical Properties
Compounds related to the triazole family have been utilized in the development of fluorescent materials due to their favorable photophysical properties. Padalkar et al. (2015) explored the synthesis and photophysical study of N-2-aryl-1,2,3-triazoles, indicating their utility as blue-emitting fluorophores. This suggests potential applications in optical materials, sensors, and imaging agents, where specific fluorescence properties are required (Padalkar et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-8-4-5-11(19-8)10(18-3)6-13-12(17)9-7-16(2)15-14-9/h4-5,7,10H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUWBMIHRNIKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CN(N=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2960314.png)


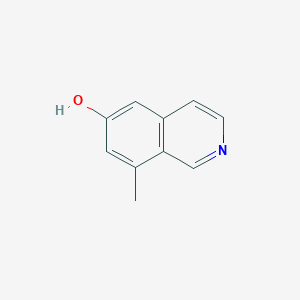
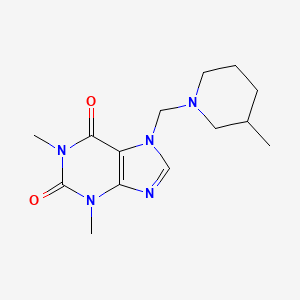
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)

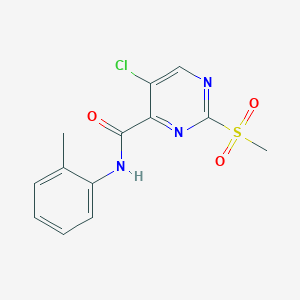

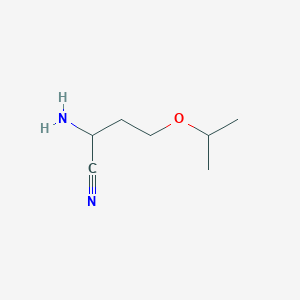
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2960329.png)
![(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)
![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)
![5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2960332.png)